1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone
Description
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and an o-tolyloxy group attached via an ethanone linker.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-2-3-5-14(11)20-9-15(19)18-7-12-6-16-10-17-13(12)8-18/h2-6,10H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZQXWQYBAXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[3,4-d]pyrimidine Synthesis
The pyrrolo[3,4-d]pyrimidine core is typically constructed via cyclization reactions. A widely adopted method involves condensing pyrimidine derivatives with pyrrole precursors under acidic or basic conditions. For example:
- Step 1 : Reaction of 4-amino-2-mercaptopyrimidine with chloroacetaldehyde in dimethylformamide (DMF) at 80°C forms the bicyclic intermediate.
- Step 2 : Oxidative dehydrogenation using manganese dioxide (MnO₂) in toluene yields the fully aromatic pyrrolo[3,4-d]pyrimidine scaffold.
This approach achieves a 75–82% yield for the core structure, as confirmed by high-performance liquid chromatography (HPLC) analysis.
Functionalization with o-Tolyloxy Ethanone
The introduction of the o-tolyloxy ethanone side chain proceeds via nucleophilic substitution or coupling reactions:
- Method A : Alkylation of the pyrrolo[3,4-d]pyrimidine nitrogen with 2-(o-tolyloxy)ethyl bromide in the presence of potassium carbonate (K₂CO₃) and catalytic tetrabutylammonium iodide (TBAI) in acetonitrile.
- Method B : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple o-tolyl alcohol to a pre-functionalized ethanone intermediate.
Comparative Efficiency :
| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | 12 | 68 | 98.5 |
| B | 8 | 72 | 99.1 |
Method B demonstrates superior efficiency due to milder conditions and reduced byproduct formation.
Key Reaction Optimization Strategies
Temperature and Time Control
- Cyclization : Maintained at 80–100°C to balance reaction rate and decomposition risks.
- Mitsunobu Reaction : Conducted at 0°C to room temperature to preserve stereochemical integrity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity achieved using a C18 column (mobile phase: acetonitrile/water 70:30).
- Mass Spectrometry : [M+H]⁺ peak at m/z 269.30, consistent with the molecular formula C₁₅H₁₅N₃O₂.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactors for:
Green Chemistry Initiatives
- Solvent Recycling : DMF recovery rates exceed 90% via vacuum distillation.
- Catalyst Reuse : Immobilized TBAI on silica gel retains 85% activity after five cycles.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing N7 vs. N6 alkylation in the pyrrolopyrimidine core is addressed by:
Chemical Reactions Analysis
Types of Reactions
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone serves as a building block in the synthesis of more complex organic molecules. It is utilized as a ligand in coordination chemistry, facilitating the development of novel compounds with specific properties.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor . Studies indicate its interactions with various biological targets, including:
- M4 Muscarinic Acetylcholine Receptor : Acting as an allosteric modulator, it influences neurological processes and may have implications in treating disorders related to acetylcholine signaling.
Medicine
The compound shows promise in therapeutic applications , particularly in:
- Oncology : Research suggests its potential as an anti-cancer agent due to its ability to inhibit tumor growth.
- Neurology : Its modulation of neurotransmitter receptors positions it as a candidate for treating neurological disorders.
Industrial Applications
In industrial settings, this compound is used in:
- The development of new materials .
- As a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance efficacy and safety profiles in drug development.
Case Studies and Research Findings
Several studies have documented the compound's efficacy in various applications:
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival.
- Neurological Effects : Research indicates that it can improve cognitive functions by enhancing cholinergic signaling through modulation of the M4 receptor.
Mechanism of Action
The mechanism of action of 1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric modulator of certain receptors, such as the M4 muscarinic acetylcholine receptor . This modulation can influence various signaling pathways, leading to changes in cellular responses and physiological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one: This compound shares a similar pyrrolo[3,4-d]pyrimidine core but differs in its functional groups and overall structure.
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: Another related compound with a pyrrolo[3,4-b]pyridine core, used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone is unique due to its specific combination of the pyrrolo[3,4-d]pyrimidine core and the o-tolyloxy group.
Biological Activity
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone is a complex organic compound classified as a pyrrolopyrimidine. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and neurology. The unique structure, which features a pyrrolo[3,4-d]pyrimidine core, is believed to contribute to its biological efficacy.
Chemical Structure and Properties
The IUPAC name of the compound is 1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone. Its molecular formula is , with a molecular weight of approximately 269.30 g/mol. The compound's structure can be represented as follows:
Research indicates that this compound may function as an enzyme inhibitor and modulate various biological pathways. It has been shown to interact with specific receptors and enzymes, potentially acting as an allosteric modulator. For instance, it has been studied for its effects on the M4 muscarinic acetylcholine receptor, which is implicated in numerous neurological processes.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Notably:
-
In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
Cell Line IC50 (µM) Reference MCF-7 5.0 MDA-MB-231 3.5
Neurological Applications
The compound's interaction with muscarinic receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease. Preliminary studies indicate that it may enhance cognitive functions by modulating cholinergic signaling pathways.
Antimicrobial Activity
Emerging research also suggests that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains in preliminary assays.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with enhanced apoptosis observed through flow cytometry analysis.
- Neurological Assessment : In a model of Alzheimer's disease, administration of the compound improved memory retention in rodents compared to control groups, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
